8-tert-Butoxycarbonyl-3-oxa-8-azabicyclo[3.2.1]octane-1-carboxylic acid
CAS No.: 1638651-87-2
Cat. No.: VC11682854
Molecular Formula: C12H19NO5
Molecular Weight: 257.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1638651-87-2 |
|---|---|
| Molecular Formula | C12H19NO5 |
| Molecular Weight | 257.28 g/mol |
| IUPAC Name | 8-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxa-8-azabicyclo[3.2.1]octane-1-carboxylic acid |
| Standard InChI | InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-8-4-5-12(13,9(14)15)7-17-6-8/h8H,4-7H2,1-3H3,(H,14,15) |
| Standard InChI Key | LTICVSVPTXOFMF-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1C2CCC1(COC2)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1C2CCC1(COC2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclo[3.2.1]octane core, a bridged bicyclic system comprising a seven-membered ring with fused five- and three-membered subunits. The 3-oxa designation indicates an oxygen atom at position 3, while the 8-aza group denotes a nitrogen atom at position 8. The Boc group (-OC(O)O-tert-butyl) is attached to the nitrogen, and a carboxylic acid (-COOH) resides at position 1 (Figure 1).
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉NO₅ |
| Molecular Weight | 257.28 g/mol |
| IUPAC Name | 8-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxa-8-azabicyclo[3.2.1]octane-1-carboxylic acid |
| SMILES | CC(C)(C)OC(=O)N1C2CCC1(COC2)C(=O)O |
| InChIKey | LTICVSVPTXOFMF-UHFFFAOYSA-N |
The bicyclic framework imposes steric constraints that influence reactivity, while the Boc group provides temporary protection for the amine during synthetic sequences.
Spectroscopic and Computational Data
Synthesis and Reactivity
Synthetic Routes
While explicit protocols for synthesizing 8-tert-butoxycarbonyl-3-oxa-8-azabicyclo[3.2.1]octane-1-carboxylic acid are scarce, analogous compounds like tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS: 185099-67-6) provide methodological insights . A plausible pathway involves:
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Boc Protection: Introducing the Boc group to a nortropinone derivative using di-tert-butyl dicarbonate under basic conditions.
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Oxidation/Functionalization: Oxidizing a ketone intermediate to the carboxylic acid, potentially via a Jones oxidation or using hypervalent iodine reagents.
For example, tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate is synthesized via lithium diisopropylamide (LDA)-mediated deprotonation followed by triflation with N-phenylbis(trifluoromethanesulfonimide) . Adapting such methods could yield the target compound.
Table 2: Representative Reaction Conditions for Analog Synthesis
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Deprotonation | LDA, THF, -78°C | 63–70% |
| Triflation | PhNTf₂, THF, -78°C to RT | 60–75% |
| Boc Deprotection | HCl/dioxane or TFA/CH₂Cl₂ | >90% |
Reactivity and Derivatization
The carboxylic acid enables amidation or esterification, while the Boc group is cleavable under acidic conditions (e.g., HCl in dioxane). The oxygen in the 3-oxa moiety may participate in hydrogen bonding, influencing crystallinity or biological activity.
Applications in Organic Synthesis
Peptide and Heterocycle Synthesis
The Boc-protected amine is pivotal in solid-phase peptide synthesis (SPPS), shielding the nitrogen during coupling reactions. Post-synthesis, acidic deprotection yields the free amine for further functionalization. The bicyclic scaffold also serves as a rigid template for designing protease inhibitors or receptor antagonists.
Pharmaceutical Intermediates
Derivatives of this compound are explored in antiviral and antibiotic drug candidates. For instance, triflated analogs of related bicyclic amines undergo cross-coupling reactions to introduce aryl or heteroaryl groups, enhancing bioactivity .
Comparative Analysis with Related Compounds
tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
This analog lacks the 3-oxa and carboxylic acid groups, simplifying its synthesis but limiting functionalization sites. Its triflated derivative is a versatile electrophile in Suzuki-Miyaura couplings, a strategy potentially applicable to the target compound .
Table 3: Structural and Functional Comparisons
| Feature | Target Compound | Analog (CAS: 185099-67-6) |
|---|---|---|
| Core Structure | 3-oxa-8-azabicyclo[3.2.1]octane | 8-azabicyclo[3.2.1]octane |
| Functional Groups | Boc, carboxylic acid | Boc, ketone |
| Synthetic Utility | Peptide building block | Cross-coupling substrate |
Future Research Directions
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Synthetic Methodology: Developing one-pot sequences to integrate the oxa and carboxylic acid moieties efficiently.
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Biological Screening: Evaluating derivatives for antimicrobial or neuropharmacological activity.
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Computational Modeling: Predicting metabolic stability and drug-likeness using QSAR models.
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